![molecular formula C8H16ClNO3 B2425359 1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride CAS No. 2470438-06-1](/img/structure/B2425359.png)
1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
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Overview
Description
The compound “1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride” is a derivative of the bicyclo[3.3.1]nonane family . Bicyclo[3.3.1]nonane derivatives are known for their various functionalities and their significant impact on crystal structures and intermolecular networks .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives involves various functionalities. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Molecular Structure Analysis
The molecular structure of “1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride” is part of the bicyclo[3.3.1]nonane derivatives. The crystal structures of these derivatives were subject to independent analysis by Hirshfeld surfaces, providing additional insights, especially for the structural role of the unsaturation .Scientific Research Applications
Anticancer Chemotherapeutics
Cancer remains a significant global health challenge, and researchers continually seek novel therapeutic agents. The bicyclo[3.3.1]nonane moiety, found in various natural products, has drawn attention due to its exceptional characteristics. Several derivatives of this compound exhibit potent anticancer activities. Researchers explore its potential as an anticancer drug by synthesizing and evaluating specific compounds. These derivatives may interfere with cancer cell growth, metastasis, or angiogenesis, making them promising candidates for chemotherapy .
Heteroanalogues
Beyond the parent bicyclo[3.3.1]nonane, researchers explore heteroanalogues—variants containing heteroatoms (e.g., oxygen, nitrogen, or sulfur). These modifications alter the properties and reactivity of the compound. Investigating the synthesis and biological activities of heteroanalogues provides insights into structure-activity relationships and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with atp synthase subunit c . This protein plays a crucial role in the production of ATP, the primary energy currency of the cell .
Mode of Action
It is likely that it interacts with its target protein to modulate its function . The specifics of this interaction and the resulting changes in cellular function would require further investigation.
Biochemical Pathways
Given its potential interaction with atp synthase, it may influence energy production and other atp-dependent processes within the cell .
Result of Action
Given its potential interaction with ATP synthase, it may influence cellular energy levels and other ATP-dependent processes . The specifics of these effects would require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
1-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-4-8-3-9-1-6(7(8)11)2-12-5-8;/h6-7,9-11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPBHYRLGULHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2O)(CN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
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